6-Bromo-3-ethyl-2-methoxyquinoline
Description
6-Bromo-3-ethyl-2-methoxyquinoline is an organic compound with the molecular formula C12H12BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 3rd position, and a methoxy group at the 2nd position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
6-bromo-3-ethyl-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-3-8-6-9-7-10(13)4-5-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYMPXXSRBSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457695 | |
| Record name | 6-Bromo-3-ethyl-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409346-71-0 | |
| Record name | 6-Bromo-3-ethyl-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409346-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-ethyl-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-2-methoxyquinoline typically involves the bromination of 3-ethyl-2-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production of 6-Bromo-3-ethyl-2-methoxyquinoline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
6-Bromo-3-ethyl-2-methoxyquinoline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-2-methoxyquinoline involves its interaction with specific molecular targets. The bromine atom and the methoxy group on the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the ethyl and methoxy groups, making it less versatile in certain reactions.
3-Ethylquinoline: Lacks the bromine and methoxy groups, affecting its reactivity and applications.
2-Methoxyquinoline: Lacks the bromine and ethyl groups, influencing its chemical properties and uses.
Uniqueness
6-Bromo-3-ethyl-2-methoxyquinoline is unique due to the combination of the bromine, ethyl, and methoxy groups on the quinoline ring. This unique structure imparts specific chemical properties, making it valuable in various research and industrial applications .
Biological Activity
6-Bromo-3-ethyl-2-methoxyquinoline is a compound of interest due to its diverse biological activities. This article delves into its mechanisms, research findings, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure:
- Molecular Formula: C_12H_12BrN_O
- CAS Number: 409346-71-0
6-Bromo-3-ethyl-2-methoxyquinoline features a quinoline ring structure, which is known for its significant biological properties. The presence of bromine and methoxy groups enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that 6-bromo-3-ethyl-2-methoxyquinoline exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .
Anticancer Activity
Studies have also highlighted the anticancer potential of 6-bromo-3-ethyl-2-methoxyquinoline. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Case Study Findings:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: Approximately 10 μM
- Mechanism: Induction of caspase-dependent apoptosis.
- Cell Line: HeLa (cervical cancer)
- IC50 Value: Approximately 15 μM
- Mechanism: Cell cycle arrest at the G2/M phase.
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Mode of Action
The biological activity of 6-bromo-3-ethyl-2-methoxyquinoline is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways: It can affect pathways related to apoptosis and cell cycle regulation, leading to increased cancer cell death.
Research Applications
Given its promising biological activities, 6-bromo-3-ethyl-2-methoxyquinoline is being explored in several research contexts:
- Drug Development: Its antimicrobial and anticancer properties make it a candidate for new drug formulations.
- Biochemical Studies: Understanding its interactions at the molecular level can provide insights into disease mechanisms and therapeutic targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
